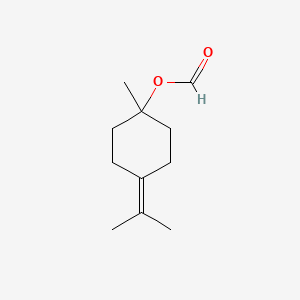

1-Methyl-4-(1-methylethylidene)cyclohexyl formate

Description

Properties

CAS No. |

67893-04-3 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

(1-methyl-4-propan-2-ylidenecyclohexyl) formate |

InChI |

InChI=1S/C11H18O2/c1-9(2)10-4-6-11(3,7-5-10)13-8-12/h8H,4-7H2,1-3H3 |

InChI Key |

GGXHOOFNOCFIKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1CCC(CC1)(C)OC=O)C |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules.

Biology: It serves as a building block in the synthesis of biologically active compounds.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which 1-Methyl-4-(1-methylethylidene)cyclohexyl formate exerts its effects involves its interaction with various molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves the formation of intermediates that participate in further chemical reactions.

Comparison with Similar Compounds

Research Findings and Gaps

- Natural Occurrence: The formate ester is a minor VOC in honey and Cerasus serrulata extracts, suggesting a role in plant defense or pollinator attraction .

- Synthetic Pathways: Analogous esters (e.g., acetates) are synthesized via esterification of cyclohexanol derivatives, implying similar routes for the formate .

- Data Limitations : Direct studies on the formate ester’s stability, bioactivity, and pharmacokinetics are absent in the provided evidence, warranting further investigation.

Biological Activity

1-Methyl-4-(1-methylethylidene)cyclohexyl formate, also known as a derivative of terpinolene, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and applications based on diverse research findings.

- Chemical Formula : C10H18O

- Molecular Weight : 154.2493 g/mol

- CAS Registry Number : 586-81-2

- IUPAC Name : 1-Methyl-4-(1-methylethylidene)cyclohexanol

The compound exhibits a unique structure that contributes to its biological properties. Its configuration allows for interaction with various biological systems, influencing its activity.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. A study published in the Journal of Essential Oil Research demonstrated its effectiveness against several bacteria and fungi, suggesting potential applications in food preservation and pharmaceuticals .

Antioxidant Activity

The compound has shown significant antioxidant properties. In vitro studies have demonstrated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Insecticidal Effects

The insecticidal properties of this compound have been explored in agricultural settings. It has been found to exhibit toxicity against various insect pests, making it a candidate for natural pesticide formulations. Field studies indicate that it can reduce pest populations while being less harmful to beneficial insects compared to synthetic alternatives .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 0.5% for both bacteria, indicating strong antimicrobial potential.

Case Study 2: Antioxidant Activity Assessment

A study assessing the antioxidant activity utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. The compound demonstrated an IC50 value of 25 µg/mL, highlighting its capacity to neutralize free radicals effectively.

Data Table: Summary of Biological Activities

| Biological Activity | Test Organism/Method | Result |

|---|---|---|

| Antimicrobial | E. coli, *S. aureus | MIC = 0.5% |

| Antioxidant | DPPH Scavenging | IC50 = 25 µg/mL |

| Insecticidal | Field tests on agricultural pests | Significant reduction in pest populations |

Safety and Environmental Impact

While the compound exhibits beneficial biological activities, safety assessments indicate potential skin sensitization and environmental hazards if used improperly. The material safety data sheet (MSDS) highlights that it can cause skin irritation and is hazardous to aquatic environments .

Q & A

Basic: What are the established synthetic routes for 1-Methyl-4-(1-methylethylidene)cyclohexyl formate, and how can reaction conditions be optimized in academic settings?

Answer:

The synthesis of this compound typically involves esterification of the corresponding alcohol (e.g., 1-Methyl-4-(1-methylethylidene)cyclohexanol) with formic acid or its derivatives. Catalytic distillation, as demonstrated in cyclohexyl formate production, can enhance yield by combining reaction and separation steps, reducing side reactions . Key optimization parameters include:

- Catalyst selection : Acidic catalysts (e.g., sulfuric acid, ion-exchange resins) improve esterification efficiency.

- Temperature control : Maintaining 80–120°C prevents thermal decomposition of the formate group.

- Molar ratios : A slight excess of formic acid (1.2:1 molar ratio) drives the equilibrium toward ester formation.

- Reaction time : Monitoring via TLC or GC-MS ensures completion without over-esterification .

Basic: Which spectroscopic techniques are prioritized for structural elucidation of this compound, and what diagnostic peaks are critical?

Answer:

A multi-technique approach is essential:

- IR spectroscopy : The ester carbonyl (C=O) stretch appears at ~1720–1740 cm⁻¹, while the formate C–O–C asymmetric vibration is near 1200 cm⁻¹ .

- NMR :

- GC-MS : The molecular ion ([M⁺]) at m/z 168 (C₁₀H₁₆O₂) and fragmentation peaks at m/z 123 (loss of HCOO) confirm the structure .

Advanced: How can researchers resolve contradictions in spectral data when identifying this compound in natural product mixtures?

Answer:

Contradictions often arise from co-eluting isomers or degradation products. Strategies include:

- Chromatographic separation : Use HPLC with a chiral column to isolate stereoisomers (e.g., α-, β-, γ-terpinyl formates) .

- High-resolution MS (HRMS) : Differentiate isobaric compounds by accurate mass (e.g., m/z 168.1150 for C₁₀H₁₆O₂) .

- Comparative analysis : Cross-reference retention indices (RI) and spectral libraries from natural sources (e.g., pine needle oil) to validate peaks .

- Isotopic labeling : Track formate group stability under varying pH/temperature to rule out decomposition artifacts .

Advanced: What computational methods are suitable for studying the conformational dynamics or reaction mechanisms of this formate ester?

Answer:

- Density Functional Theory (DFT) : Calculate ground-state geometries and transition states to model esterification/hydrolysis pathways. B3LYP/6-31G(d) is a common functional/basis set combination .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. ethanol) on conformational preferences of the cyclohexylidene ring .

- Thermochemical analysis : Use group-additivity methods or G4 calculations to predict ΔfH(0 K) for stability assessments .

Advanced: How can stereochemical outcomes be analyzed in reactions involving this compound, given its bicyclic structure?

Answer:

The cyclohexylidene group imposes steric constraints, favoring axial or equatorial attack depending on the reagent:

- X-ray crystallography : Resolve absolute configuration using SHELX software for small-molecule refinement .

- NOE (Nuclear Overhauser Effect) : Detect spatial proximity between the formate group and methyl substituents to assign chair/boat conformations .

- Chiral derivatization : Convert the formate to a diastereomeric amide (e.g., using R-(–)-α-methylbenzylamine) for HPLC separation and enantiomeric excess (ee) determination .

Advanced: What strategies mitigate challenges in quantifying trace amounts of this compound in environmental or biological matrices?

Answer:

- Sample preparation : Use solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with non-polar solvents (e.g., hexane) to enrich the analyte .

- Internal standards : Deuterated analogs (e.g., d₃-1-Methyl-4-(1-methylethylidene)cyclohexyl formate) correct for matrix effects in GC-MS .

- Method validation : Assess limits of detection (LOD < 0.1 ppm) and recovery rates (≥90%) per ICH guidelines .

Advanced: How does the electronic nature of substituents influence the reactivity of this formate ester in nucleophilic acyl substitution?

Answer:

- Electron-withdrawing groups (EWGs) : Increase electrophilicity of the carbonyl carbon, accelerating hydrolysis (e.g., in acidic conditions).

- Steric effects : The 1-methylethylidene group hinders nucleophilic attack, requiring bulky nucleophiles (e.g., tert-butoxide) to proceed .

- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy (λmax ~270 nm for formate intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.